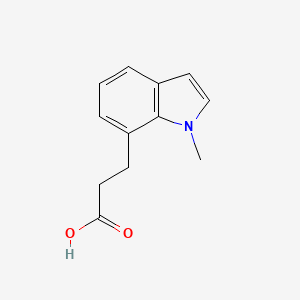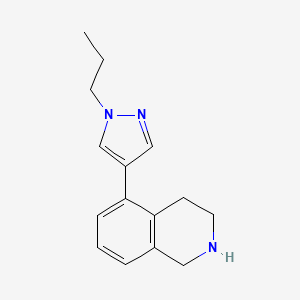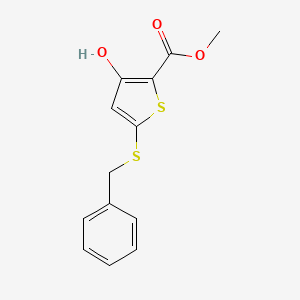
Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzylthio group, a hydroxy group, and a carboxylate ester group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the thiophene ring using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: The carboxylate ester group is typically introduced through esterification of the carboxylic acid derivative of the thiophene ring using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction, employing efficient catalysts for nucleophilic substitution, and optimizing reaction conditions for hydroxylation and esterification to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiols, nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylthio group can enhance lipophilicity, facilitating membrane penetration, while the hydroxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target molecules.
類似化合物との比較
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different heterocyclic core.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another methyl ester with different functional groups and applications.
Uniqueness: Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiophene core provides aromatic stability, while the benzylthio group enhances its lipophilicity and potential for biological interactions.
特性
分子式 |
C13H12O3S2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
methyl 5-benzylsulfanyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O3S2/c1-16-13(15)12-10(14)7-11(18-12)17-8-9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 |
InChIキー |
DQCMLYLFMZKKJA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(S1)SCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





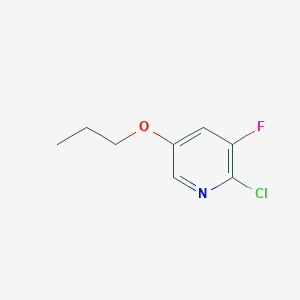
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)

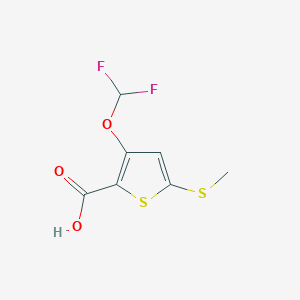
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
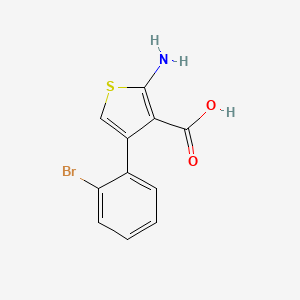
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
